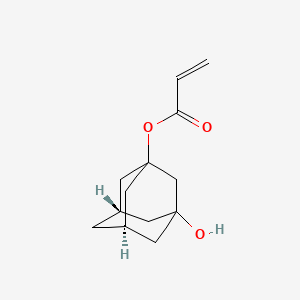
1-Acryloyloxy-3-adamantanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acryloyloxy-3-adamantanol, also known as 1,3-Adamantanediol monoacrylate, is a chemical compound with the molecular formula C13H18O3. It is characterized by the presence of an adamantane core, which is a tricyclic hydrocarbon, and an acryloyloxy group.
Vorbereitungsmethoden
The synthesis of 1-Acryloyloxy-3-adamantanol typically involves the esterification of 1,3-adamantanediol with acryloyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to ensure complete conversion
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-Acryloyloxy-3-adamantanol undergoes various chemical reactions, including:
Polymerization: The acryloyloxy group can participate in free radical polymerization, forming polymers with unique properties.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 1,3-adamantanediol and acrylic acid.
Oxidation and Reduction: The adamantane core can undergo oxidation to form adamantanone derivatives, while reduction reactions can yield adamantanol derivatives.
Common reagents used in these reactions include radical initiators for polymerization, acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions .
Wissenschaftliche Forschungsanwendungen
1-Acryloyloxy-3-adamantanol has several scientific research applications:
Polymer Science: It is used as a monomer in the synthesis of polymers with high thermal stability and mechanical strength.
Drug Delivery Systems: Due to its adamantane core, it is explored for use in drug delivery systems to enhance the stability and bioavailability of pharmaceuticals.
Material Science: It is used in the development of advanced materials, including coatings and adhesives, due to its unique structural properties
Wirkmechanismus
The mechanism of action of 1-Acryloyloxy-3-adamantanol in drug delivery systems involves the encapsulation of active pharmaceutical ingredients within the adamantane core. This encapsulation enhances the stability and controlled release of the drugs. The acryloyloxy group allows for polymerization, forming a protective matrix around the drug molecules .
Vergleich Mit ähnlichen Verbindungen
1-Acryloyloxy-3-adamantanol can be compared with other adamantane derivatives, such as:
1-Adamantanol: Lacks the acryloyloxy group and is primarily used in the synthesis of other adamantane derivatives.
1,3-Adamantanediol: The precursor to this compound, used in various chemical syntheses.
Adamantane: The parent hydrocarbon, used in the synthesis of a wide range of derivatives.
The uniqueness of this compound lies in its dual functionality, combining the stability of the adamantane core with the reactivity of the acryloyloxy group, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C13H18O3 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
[(5S,7R)-3-hydroxy-1-adamantyl] prop-2-enoate |
InChI |
InChI=1S/C13H18O3/c1-2-11(14)16-13-6-9-3-10(7-13)5-12(15,4-9)8-13/h2,9-10,15H,1,3-8H2/t9-,10+,12?,13? |
InChI-Schlüssel |
DKDKCSYKDZNMMA-ASZHBFLOSA-N |
Isomerische SMILES |
C=CC(=O)OC12C[C@@H]3C[C@H](C1)CC(C3)(C2)O |
Kanonische SMILES |
C=CC(=O)OC12CC3CC(C1)CC(C3)(C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[c]cinnoline-4-carboxylic acid](/img/structure/B13819678.png)
![Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl-](/img/structure/B13819686.png)

![6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B13819695.png)
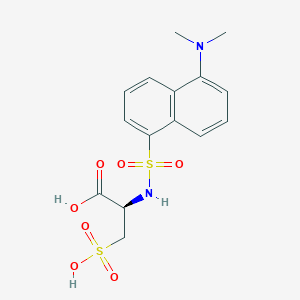

![1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-,inner salt, (2R)-](/img/structure/B13819708.png)
![25-Ethoxy-27-diethoxyphosphoryloxycalix[4]arene](/img/structure/B13819714.png)
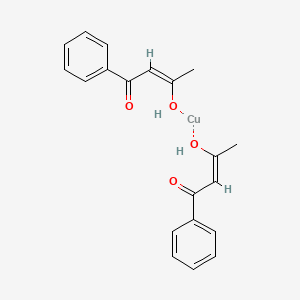
![(2Z,2'Z)-4,4'-[benzene-1,4-diylbis(methanediylimino)]bis(4-oxobut-2-enoic acid)](/img/structure/B13819718.png)
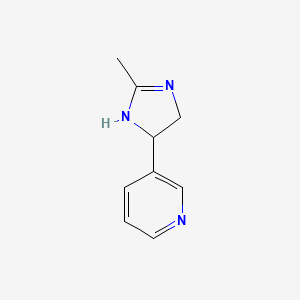
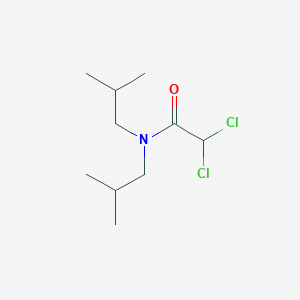
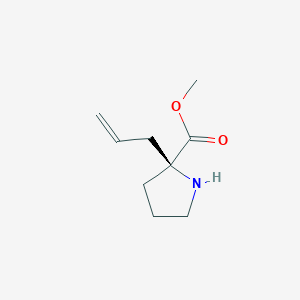
![4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13819764.png)
